molecular formula C39H47NO12 B12729159 Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- CAS No. 146744-88-9

Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)-

Cat. No.: B12729159
CAS No.: 146744-88-9
M. Wt: 721.8 g/mol
InChI Key: LHQBNUOTIPLORF-JRKGVWSGSA-N
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Description

Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is a complex organic compound belonging to the rifamycin class of antibiotics. These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria and mycobacteria. Rifamycins are derived from the bacterium Amycolatopsis mediterranei and have been extensively studied for their therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rifamycin derivatives typically involves multiple steps, including fermentation, extraction, and chemical modification. The initial fermentation process uses Amycolatopsis mediterranei to produce rifamycin B, which is then chemically modified to obtain various derivatives. The specific synthetic route for Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- would involve selective deoxygenation, dehydrogenation, and protection/deprotection steps under controlled conditions.

Industrial Production Methods

Industrial production of rifamycin derivatives involves large-scale fermentation followed by downstream processing to isolate and purify the desired compound. This includes solvent extraction, crystallization, and chromatographic techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Rifamycin derivatives undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Rifamycin derivatives have a wide range of scientific research applications, including:

    Chemistry: Studying the structure-activity relationship of antibiotics.

    Biology: Investigating the mechanism of action against bacterial targets.

    Medicine: Developing new therapeutic agents for treating bacterial infections.

    Industry: Producing antibiotics for pharmaceutical use.

Mechanism of Action

Rifamycin derivatives exert their antibacterial effects by inhibiting bacterial RNA polymerase, an enzyme crucial for transcription. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The molecular targets include the β-subunit of RNA polymerase, and the pathways involved are related to transcription and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Rifampicin
  • Rifabutin
  • Rifapentine

Uniqueness

Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other rifamycin derivatives.

Properties

CAS No.

146744-88-9

Molecular Formula

C39H47NO12

Molecular Weight

721.8 g/mol

IUPAC Name

[(E,2R,3R,4R)-2-[(4R,5R,6S)-6-[(2S,3E,5Z)-7-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-6-methyl-7-oxohepta-3,5-dien-2-yl]-2,2,5-trimethyl-1,3-dioxan-4-yl]-4-methyl-7-oxohept-5-en-3-yl] acetate

InChI

InChI=1S/C39H47NO12/c1-18(15-12-16-41)32(49-24(7)42)22(5)34-23(6)33(50-38(8,9)51-34)19(2)13-11-14-20(3)37(47)40-25-17-26(43)27-28(31(25)45)30(44)21(4)35-29(27)36(46)39(10,48)52-35/h11-19,22-23,32-34,44,48H,1-10H3,(H,40,47)/b13-11+,15-12+,20-14-/t18-,19+,22+,23-,32-,33+,34+,39+/m1/s1

InChI Key

LHQBNUOTIPLORF-JRKGVWSGSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(O[C@H]1[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)(C)C)[C@@H](C)/C=C/C=C(/C)\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@@](O4)(C)O)C)O

Canonical SMILES

CC1C(OC(OC1C(C)C(C(C)C=CC=O)OC(=O)C)(C)C)C(C)C=CC=C(C)C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(C)O)C)O

Origin of Product

United States

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